(2E)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(4-nitrophenyl)prop-2-enenitrile
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Overview
Description
(2E)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(4-nitrophenyl)prop-2-enenitrile is a complex organic compound characterized by the presence of a fluorophenyl group, a thiazolyl group, and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(4-nitrophenyl)prop-2-enenitrile typically involves multi-step organic reactions. One common method includes the condensation of 4-fluorobenzaldehyde with 2-aminothiazole to form an intermediate, which is then reacted with 4-nitrobenzyl cyanide under basic conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol or acetonitrile and catalysts such as piperidine or triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters such as temperature, pressure, and catalyst concentration can enhance the yield and purity of the product. Advanced techniques like microwave-assisted synthesis and high-throughput screening may also be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(4-nitrophenyl)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in ethanol.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
(2E)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(4-nitrophenyl)prop-2-enenitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (2E)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(4-nitrophenyl)prop-2-enenitrile involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathway. The specific pathways and molecular targets depend on the biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
2-Methyl-4-(4-methyl-2-(4-(trifluoromethyl)phenyl)-5-thiazolyl)methylthio phenoxy acetic acid: A compound with a similar thiazolyl and phenyl structure.
Benzylamine: An organic compound with a benzyl group attached to an amine functional group.
Uniqueness
(2E)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(4-nitrophenyl)prop-2-enenitrile is unique due to the combination of its fluorophenyl, thiazolyl, and nitrophenyl groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
(E)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(4-nitrophenyl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10FN3O2S/c19-15-5-3-13(4-6-15)17-11-25-18(21-17)14(10-20)9-12-1-7-16(8-2-12)22(23)24/h1-9,11H/b14-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNVFHHAQSYJROO-NTEUORMPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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